Cas no 1537286-75-1 (7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline)
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
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- Inchi: 1S/C12H15N/c1-2-9(1)11-4-3-10-5-6-13-8-12(10)7-11/h3-4,7,9,13H,1-2,5-6,8H2
- InChI Key: LYNHWTWCNPMHOX-UHFFFAOYSA-N
- SMILES: N1CCC2C=CC(=CC=2C1)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- XLogP3: 2.5
- Topological Polar Surface Area: 12
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-100MG |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 100MG |
¥ 1,042.00 | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-250MG |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 250MG |
¥ 1,663.00 | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-500MG |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 500MG |
¥ 2,772.00 | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-1G |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 1g |
¥ 4,158.00 | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-5G |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 5g |
¥ 12,474.00 | 2023-03-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZJD0139-10G |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95% | 10g |
¥ 20,790.00 | 2023-03-29 | |
| Enamine | EN300-3054868-0.05g |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95.0% | 0.05g |
$959.0 | 2025-03-19 | |
| Enamine | EN300-3054868-0.1g |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95.0% | 0.1g |
$1005.0 | 2025-03-19 | |
| Enamine | EN300-3054868-0.25g |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95.0% | 0.25g |
$1051.0 | 2025-03-19 | |
| Enamine | EN300-3054868-0.5g |
7-cyclopropyl-1,2,3,4-tetrahydroisoquinoline |
1537286-75-1 | 95.0% | 0.5g |
$1097.0 | 2025-03-19 |
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline
Comprehensive Overview of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1): Properties, Applications, and Research Insights
7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1) is a specialized organic compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The compound's core structure combines a cyclopropyl moiety with a partially saturated isoquinoline ring, making it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly exploring its potential in modulating biological targets, particularly in central nervous system (CNS) disorders and enzyme inhibition.
In recent years, the demand for 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline has surged, driven by its relevance in medicinal chemistry and high-throughput screening. A growing trend in AI-driven drug design has further amplified interest, as computational models highlight its binding affinity for G-protein-coupled receptors (GPCRs). Questions like "What are the synthetic routes for 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline?" or "How does cyclopropane substitution enhance bioactivity?" frequently appear in scientific forums, reflecting its interdisciplinary appeal.
The compound's physicochemical properties—such as moderate lipophilicity and hydrogen-bonding capacity—make it suitable for optimizing blood-brain barrier (BBB) penetration, a critical factor in neurotherapeutic development. Its crystal structure and stereochemical stability have also been subjects of X-ray diffraction studies, providing insights into conformational dynamics. These attributes align with current industry priorities, including fragment-based drug discovery (FBDD) and green chemistry initiatives.
From a commercial perspective, CAS No. 1537286-75-1 is often cataloged by fine chemical suppliers as a building block for heterocyclic synthesis. Its scalability via palladium-catalyzed cross-coupling or reductive amination methods is a frequent topic in process chemistry discussions. Environmental considerations, such as solvent selection and waste reduction, further underscore its alignment with sustainable pharmaceutical manufacturing trends.
Emerging applications of 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline extend to agrochemicals and functional materials, where its rigid scaffold contributes to molecular rigidity in polymer matrices. As the scientific community prioritizes structure-activity relationship (SAR) studies, this compound's structure-property correlations continue to inspire innovations in small-molecule therapeutics and catalysis.
In summary, 7-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1537286-75-1) exemplifies the intersection of chemical diversity and therapeutic potential. Its adaptability to computational modeling and synthetic optimization positions it as a key player in next-generation drug development pipelines, addressing both academic curiosity and industrial demand.
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